2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, an ethoxy group, a fluorophenyl group, and a sulfonyl group attached to a dihydroimidazole ring, making it a molecule of interest for its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of the Benzyl Group: Benzylation of the imidazole ring can be achieved using benzyl halides in the presence of a base such as sodium hydride.
Attachment of the Ethoxy and Fluorophenyl Groups: The ethoxy and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate ethoxy and fluorophenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-benzyl-1-[(3-methoxy-4-fluorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- 2-benzyl-1-[(3-ethoxy-4-chlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- 2-benzyl-1-[(3-ethoxy-4-fluorophenyl)carbonyl]-4,5-dihydro-1H-imidazole
Uniqueness
The presence of the ethoxy and fluorophenyl groups in 2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from similar compounds and make it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C18H19FN2O3S |
---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-benzyl-1-(3-ethoxy-4-fluorophenyl)sulfonyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)12-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3 |
InChI-Schlüssel |
RWWWTDVYMUONOP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)F |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.